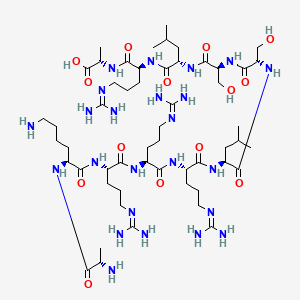

H-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El compuesto H-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-OH es una secuencia peptídica derivada de la proteína ribosómica S6 40S hepática de rata (229-239) . Esta secuencia peptídica es conocida por su función como sustrato para varias quinasas, incluyendo Rho-quinasa II y p90 quinasa ribosómica S6 (S6K) . La fórmula molecular de este compuesto es C54H104N24O14 , y tiene un peso molecular de 1313.6 g/mol .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de H-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-OH típicamente involucra la síntesis peptídica en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. El proceso incluye:

Acoplamiento: Cada aminoácido se activa y se acopla a la cadena peptídica creciente.

Desprotección: Eliminación de grupos protectores de los aminoácidos para permitir un mayor acoplamiento.

Escisión: El péptido final se escinde de la resina y se purifica.

Métodos de Producción Industrial

La producción industrial de este péptido puede implicar SPPS a gran escala con sintetizadores automatizados para garantizar un alto rendimiento y pureza. El proceso se optimiza para la eficiencia y la rentabilidad, a menudo involucrando técnicas de alto rendimiento y métodos de purificación avanzados, como la cromatografía líquida de alto rendimiento (HPLC).

Análisis De Reacciones Químicas

Tipos de Reacciones

H-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-OH: puede experimentar varias reacciones químicas, incluyendo:

Fosforilación: Este péptido es un sustrato para las quinasas, que añaden grupos fosfato a aminoácidos específicos (por ejemplo, serina, treonina).

Hidrólisis: Los enlaces peptídicos pueden hidrolizarse en condiciones ácidas o básicas, rompiendo el péptido en fragmentos más pequeños.

Reactivos y Condiciones Comunes

Fosforilación: Las quinasas como Rho-quinasa II y p90 quinasa ribosómica S6, junto con ATP, son reactivos comunes.

Hidrólisis: Se utilizan soluciones ácidas o básicas, a menudo con calor, para hidrolizar los enlaces peptídicos.

Principales Productos Formados

Fosforilación: Péptidos fosforilados con grupos fosfato añadidos.

Hidrólisis: Fragmentos peptídicos más pequeños o aminoácidos individuales.

Aplicaciones Científicas De Investigación

H-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-OH: tiene varias aplicaciones de investigación científica:

Bioquímica: Utilizado como sustrato para estudiar la actividad de la quinasa y los mecanismos de fosforilación.

Biología Celular: Empleada en experimentos para comprender la síntesis de proteínas y la función ribosómica.

Medicina: Investigado por su posible papel en las vías de señalización y los mecanismos de la enfermedad.

Industria: Utilizado en el desarrollo de inhibidores de quinasas y otros agentes terapéuticos.

Mecanismo De Acción

El mecanismo de acción de H-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-OH involucra su función como sustrato para las quinasas. Cuando es fosforilado por quinasas como Rho-quinasa II y p90 quinasa ribosómica S6, experimenta cambios conformacionales que afectan su interacción con otras proteínas y componentes celulares . Este evento de fosforilación es crucial para regular varios procesos celulares, incluyendo la síntesis de proteínas y la transducción de señales.

Comparación Con Compuestos Similares

H-Ala-Lys-Arg-Arg-Arg-Leu-Ser-Ser-Leu-Arg-Ala-OH: puede compararse con otros sustratos peptídicos para las quinasas:

This compound: Similar en estructura, pero puede tener diferentes sitios de fosforilación o especificidades de la quinasa.

H-Asp-Arg-Val-Tyr-Ile-His-D-Ala-OH: Otro sustrato peptídico con diferente composición de aminoácidos y objetivos de la quinasa.

Estas comparaciones resaltan la singularidad de This compound en términos de su secuencia específica y su papel en la fosforilación mediada por la quinasa.

Propiedades

Fórmula molecular |

C54H104N24O14 |

|---|---|

Peso molecular |

1313.6 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid |

InChI |

InChI=1S/C54H104N24O14/c1-27(2)23-36(46(87)74-32(14-9-19-65-51(57)58)41(82)69-30(6)50(91)92)76-48(89)38(25-79)78-49(90)39(26-80)77-47(88)37(24-28(3)4)75-45(86)35(17-12-22-68-54(63)64)73-44(85)34(16-11-21-67-53(61)62)72-43(84)33(15-10-20-66-52(59)60)71-42(83)31(13-7-8-18-55)70-40(81)29(5)56/h27-39,79-80H,7-26,55-56H2,1-6H3,(H,69,82)(H,70,81)(H,71,83)(H,72,84)(H,73,85)(H,74,87)(H,75,86)(H,76,89)(H,77,88)(H,78,90)(H,91,92)(H4,57,58,65)(H4,59,60,66)(H4,61,62,67)(H4,63,64,68)/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-/m0/s1 |

Clave InChI |

INARJFAOSSGZJT-RQZRTJOXSA-N |

SMILES isomérico |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)O)N |

SMILES canónico |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-[4-[2-[(2S)-1-(3,4-difluorophenyl)-6-oxopiperidin-2-yl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzimidazol-1-yl]piperidin-1-yl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12382569.png)

![(2P)-2-[(4P)-4-{6-[(1-ethylcyclopropyl)methoxy]pyridin-3-yl}-1,3-thiazol-2-yl]benzoic acid](/img/structure/B12382572.png)

![(2S)-2-[[(2R)-2-[[(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-2-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B12382592.png)

![2-[(4-methoxyanilino)methyl]-N-(4-methoxyphenyl)benzo[h]quinolin-4-amine](/img/structure/B12382603.png)

![methyl 2-[5-[7-[4-[4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]phenyl]benzoyl]-3-(2-methylpropyl)-2-oxo-6,8-dihydro-5H-1,7-naphthyridin-1-yl]-2-oxopyridin-1-yl]acetate](/img/structure/B12382622.png)